ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a combination of fluorophenyl, dihydropyridine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the thiazole ring: This can be synthesized via a cyclization reaction involving a thioamide and a haloketone.
Final esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Cyclization: Cyclization can be facilitated by acids, bases, or heat, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds, such as:
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-2-28-17(25)10-14-12-29-20(22-14)23-18(26)15-7-5-9-24(19(15)27)11-13-6-3-4-8-16(13)21/h3-9,12H,2,10-11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBBGGBYVCEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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